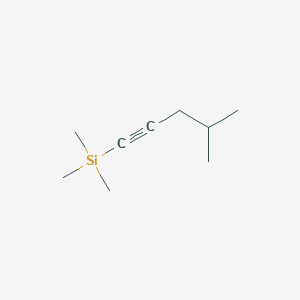
Trimethyl(4-methylpent-1-yn-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(4-methylpent-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C9H18Si It is characterized by the presence of a trimethylsilyl group attached to a 4-methylpent-1-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(4-methylpent-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of 4-methylpent-1-yne with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper or palladium complexes may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4-methylpent-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkenes and alkanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Trimethyl(4-methylpent-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and reactivity.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Trimethyl(4-methylpent-1-yn-1-yl)silane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl group can act as a protecting group for sensitive functional groups during chemical reactions. Additionally, the compound can participate in catalytic cycles involving transition metals, facilitating various organic transformations .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane
- Trimethyl(prop-1-yn-1-yl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
Uniqueness
Trimethyl(4-methylpent-1-yn-1-yl)silane is unique due to its specific structural features, which confer distinct reactivity patterns. The presence of both an alkyne and a trimethylsilyl group allows for versatile applications in organic synthesis, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
166387-65-1 |
|---|---|
Molecular Formula |
C9H18Si |
Molecular Weight |
154.32 g/mol |
IUPAC Name |
trimethyl(4-methylpent-1-ynyl)silane |
InChI |
InChI=1S/C9H18Si/c1-9(2)7-6-8-10(3,4)5/h9H,7H2,1-5H3 |
InChI Key |
SJSJQJHYVAEKFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


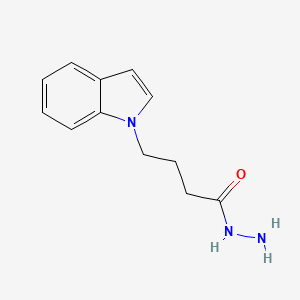

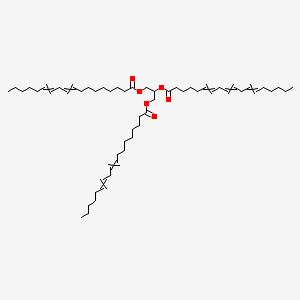
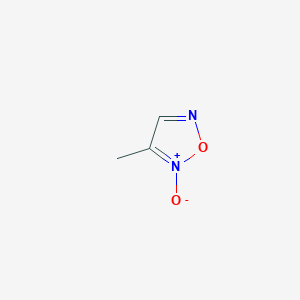
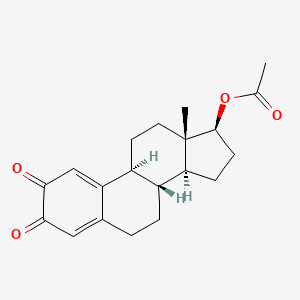
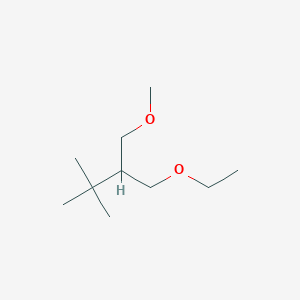
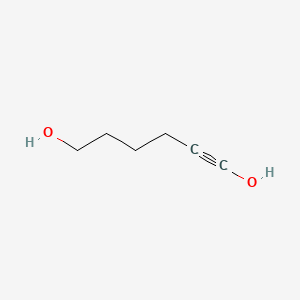
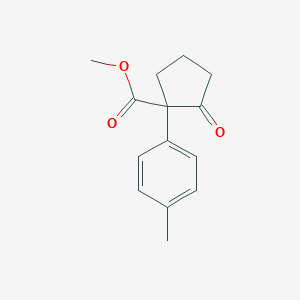
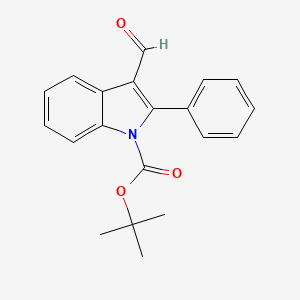

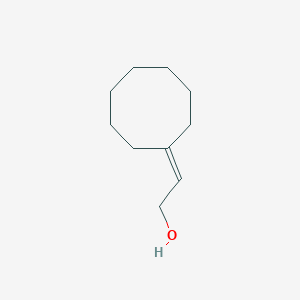
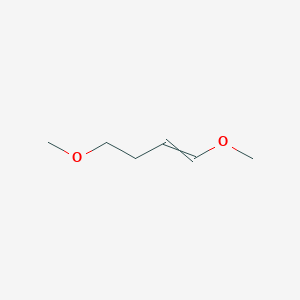
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
